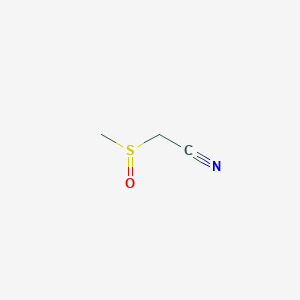

Methanesulfinyl-acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYQATNUIZPQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450308 | |

| Record name | METHANESULFINYL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52109-49-6 | |

| Record name | METHANESULFINYL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide for Researchers

CAS Number: 2274-42-2

(Methylsulfonyl)acetonitrile , also known as 2-(methylsulfonyl)acetonitrile, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique chemical structure, featuring both a nitrile and a methylsulfonyl group, imparts valuable reactivity, making it a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with significant biological activity. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental details and its role in the development of novel therapeutics.

Chemical and Physical Properties

(Methylsulfonyl)acetonitrile is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2274-42-2 | [1][2] |

| Molecular Formula | C3H5NO2S | [1][3] |

| Molecular Weight | 119.14 g/mol | [1][2] |

| Melting Point | 81-84 °C | [2] |

| Boiling Point | 245.5 °C (predicted) | |

| Density | 1.35 g/cm³ (predicted) | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | |

| SMILES | CS(=O)(=O)CC#N | [4] |

| InChI | InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | [1] |

Synthesis of (Methylsulfonyl)acetonitrile

While several methods for the synthesis of (Methylsulfonyl)acetonitrile have been reported, a common and effective approach involves the oxidation of a corresponding thioether. A detailed experimental protocol, adapted from a procedure for a similar compound, is provided below.[5][6]

Experimental Protocol: Oxidation of Methylthioacetonitrile

Materials:

-

Methylthioacetonitrile

-

Acetic acid

-

Hydrogen peroxide (30% solution)

-

Sodium tungstate dihydrate (catalyst)

-

Chloroform or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylthioacetonitrile (1 equivalent) in acetic acid.

-

Add a catalytic amount of sodium tungstate dihydrate to the solution.

-

Cool the mixture in an ice bath and add 30% hydrogen peroxide (2-3 equivalents) dropwise, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to decompose any excess hydrogen peroxide.

-

Extract the aqueous mixture with chloroform or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (Methylsulfonyl)acetonitrile.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of (Methylsulfonyl)acetonitrile.

Applications in Drug Discovery and Development

The presence of both a nucleophilic methylene group (activated by the adjacent sulfonyl and nitrile groups) and an electrophilic nitrile group makes (Methylsulfonyl)acetonitrile a valuable synthon for constructing a diverse range of molecular architectures.

Role as a Key Building Block

(Methylsulfonyl)acetonitrile serves as a crucial starting material for the synthesis of various heterocyclic compounds, some of which have shown significant pharmacological activity. For instance, it has been utilized in the synthesis of substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.[2][4]

Synthesis of Kinase Inhibitors

A notable application of (Methylsulfonyl)acetonitrile is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are prominent in cancer therapy.[7][8][9][10][11] Specifically, 2-(methylsulfonyl)acetonitrile can be reduced to form a sulfonylethylamine intermediate, which is then incorporated into the final kinase inhibitor structure.[8][10]

Reaction Scheme for Intermediate Synthesis:

Caption: Synthesis of a key intermediate for kinase inhibitors.

Development of Anti-inflammatory Agents

Derivatives of (Methylsulfonyl)acetonitrile, particularly those containing a 4-(methylsulfonyl)phenyl moiety, have been investigated as potential anti-inflammatory agents.[12][13][14] These compounds often exhibit selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The methylsulfonyl group plays a critical role in the binding of these inhibitors to the active site of the COX-2 enzyme.

Safety and Handling

(Methylsulfonyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

(Methylsulfonyl)acetonitrile is a chemical compound with significant utility in organic synthesis, particularly for the preparation of biologically active molecules. Its versatile reactivity allows for the construction of complex scaffolds found in various drug candidates, including kinase inhibitors and anti-inflammatory agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this valuable building block in their own research endeavors. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new opportunities for the development of novel therapeutics.

References

- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]

- 5. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 6. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

(Methylsulfonyl)acetonitrile: A Technical Guide for Chemical Research and Development

Introduction: (Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile or mesylacetonitrile, is a bifunctional organic compound containing both a sulfone and a nitrile group.[1][2] Its chemical structure, CH₃SO₂CH₂CN, makes it a valuable building block in organic synthesis.[1] The presence of the electron-withdrawing methylsulfonyl group acidifies the adjacent methylene protons, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for (Methylsulfonyl)acetonitrile, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

(Methylsulfonyl)acetonitrile is a solid at room temperature.[3] It is soluble in water, ether, and most organic solvents.[3] Key identifiers and physicochemical properties are summarized below.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 2274-42-2 | [1][4][5] |

| Molecular Formula | C₃H₅NO₂S | [4][5][6] |

| Molecular Weight | 119.14 g/mol | [1][4] |

| IUPAC Name | 2-methylsulfonylacetonitrile | [4] |

| Synonyms | Mesylacetonitrile, 2-(Methylsulfonyl)acetonitrile | [5][7] |

| InChI | 1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | [1][2][5] |

| InChIKey | FOTRKCAZUSJCQD-UHFFFAOYSA-N | [1][4][5] |

| Canonical SMILES | CS(=O)(=O)CC#N | [1][2][4] |

| EC Number | 218-888-5 | [1][4] |

| MDL Number | MFCD00014743 | [1] |

Table 2: Physical and Computed Properties

| Property | Value | Source(s) |

| Melting Point | 81-84 °C (lit.) | [1][2] |

| Boiling Point | 195-200 °C | [3] |

| Density | 1.258 g/cm³ | [3] |

| Solubility | Slightly soluble in water. | [3] |

| XLogP3-AA (LogP) | -1.4 | [4] |

| Topological Polar Surface Area | 66.3 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Rotatable Bond Count | 1 | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (Methylsulfonyl)acetonitrile.

-

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectra have been recorded using techniques such as KBr wafer and Attenuated Total Reflectance (ATR).[4] Vapor phase IR data is also available.[4] These spectra are characterized by absorption bands corresponding to the C≡N (nitrile) and S=O (sulfone) functional groups.

Reactivity and Applications

(Methylsulfonyl)acetonitrile serves as a versatile intermediate in organic synthesis. The methylene group (CH₂) is activated by the adjacent electron-withdrawing sulfonyl and nitrile groups, making it susceptible to deprotonation and subsequent reactions.

It has been utilized in the synthesis of various heterocyclic compounds, including:

-

Substituted δ-pyrone ring analogues.[2]

-

4,9-dihydropyrrolo[2,1-b]quinazolines with electron-withdrawing groups at the 3-position.[2]

These applications highlight its utility in constructing complex molecular scaffolds relevant to medicinal chemistry and drug discovery.

Experimental Protocols

General Synthesis Method

A common method for the preparation of (Methylsulfonyl)acetonitrile involves the reaction of methanesulfonyl chloride (CH₃SO₂Cl) with acetonitrile (CH₃CN) in the presence of a base.[3] The resulting product is then purified through washing and distillation.[3]

An alternative approach involves the oxidation of a corresponding thioether. For example, the related compound ethylsulfonyl acetonitrile is prepared by oxidizing ethylthio acetonitrile with hydrogen peroxide in an acetic acid solvent, often catalyzed by compounds like sodium tungstate.[9][10] This general oxidation workflow is a plausible route for synthesizing sulfones from thioethers.

A generalized workflow for the synthesis and purification of (Methylsulfonyl)acetonitrile based on these methods is depicted below.

Caption: A diagram illustrating a general workflow for the synthesis of (Methylsulfonyl)acetonitrile.

Safety and Handling

(Methylsulfonyl)acetonitrile is classified as hazardous and requires careful handling in a laboratory setting.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[4]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [1][2] |

| Pictogram | GHS07 (Exclamation Mark) | [2][8] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [4] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501 | [4] |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation) | [1][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7] |

| Recommended PPE | Eyeshields, gloves, dust mask type N95 (US) or equivalent respirator. | [1][7] |

It is recommended to use this chemical only under a chemical fume hood and to ensure that eyewash stations and safety showers are readily accessible.[7] Store in a location away from ignition sources and oxidizing agents.[3]

References

- 1. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]

- 2. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 10. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is a small organic molecule featuring both a nitrile and a sulfonyl functional group. This unique combination of electron-withdrawing groups imparts distinct chemical properties, making it a valuable building block in organic synthesis. Its utility is particularly noted in the construction of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential applications of (methylsulfonyl)acetonitrile.

Physicochemical Properties

(Methylsulfonyl)acetonitrile is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO₂S | [1] |

| Molecular Weight | 119.14 g/mol | [1] |

| CAS Number | 2274-42-2 | [1] |

| Melting Point | 81-84 °C | [2] |

| Appearance | White crystalline solid | N/A |

| Solubility | Slightly soluble in water | N/A |

| IUPAC Name | 2-(methylsulfonyl)acetonitrile | [1] |

Synthesis of (Methylsulfonyl)acetonitrile

The most common and efficient method for the synthesis of (methylsulfonyl)acetonitrile is through the oxidation of its corresponding thioether, methylthioacetonitrile. This transformation can be achieved using various oxidizing agents. Based on literature for analogous compounds, a reliable method involves the use of hydrogen peroxide as the oxidant in an acidic medium.

Experimental Protocol: Oxidation of Methylthioacetonitrile

This protocol is adapted from established procedures for the oxidation of similar thioethers.[3]

Materials:

-

Methylthioacetonitrile

-

Acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium tungstate dihydrate (catalyst)

-

Chloroform or Ethyl Acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve methylthioacetonitrile in glacial acetic acid. Add a catalytic amount of sodium tungstate dihydrate to the mixture.

-

Addition of Oxidant: While stirring the solution, slowly add a stoichiometric excess of 30% hydrogen peroxide solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature within a safe range, typically between 40-50 °C. An ice bath may be required to manage any exotherm.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess acetic acid can be removed under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude (methylsulfonyl)acetonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.[4][5]

Safety Precautions:

-

Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

-

The reaction may be exothermic; proper temperature control is crucial.

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Chemical Properties and Reactivity

The presence of the electron-withdrawing sulfonyl and nitrile groups makes the methylene protons (the -CH₂- group) acidic, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. (Methylsulfonyl)acetonitrile is a known precursor in the synthesis of more complex molecules, including substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.[2]

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information directly detailing the specific biological activities or signaling pathways of (methylsulfonyl)acetonitrile itself. Its primary role in the context of drug development appears to be as a versatile building block for the synthesis of larger, more complex molecules with potential therapeutic applications. The sulfonyl and nitrile moieties are present in various pharmacologically active compounds, and the use of (methylsulfonyl)acetonitrile allows for their incorporation into novel molecular scaffolds. Further research is needed to elucidate any intrinsic biological effects of this compound.

Visualization of the Synthetic Workflow

As no specific signaling pathways involving (methylsulfonyl)acetonitrile have been identified in the literature, a logical diagram illustrating the experimental workflow for its synthesis is provided below.

References

- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]

- 3. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. Purification [chem.rochester.edu]

Spectroscopic Profile of (Methylsulfonyl)acetonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (methylsulfonyl)acetonitrile (CAS No: 2274-42-2), a versatile building block in organic synthesis.[1][2][3] The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the characterization of this compound.

Chemical Structure and Properties

(Methylsulfonyl)acetonitrile, with the linear formula CH₃SO₂CH₂CN, is a white solid with a molecular weight of 119.14 g/mol .[1][3] It has a melting point range of 81-84 °C.

| Identifier | Value |

| Molecular Formula | C₃H₅NO₂S |

| Molecular Weight | 119.14 g/mol [1][4] |

| CAS Number | 2274-42-2[4] |

| IUPAC Name | 2-methylsulfonylacetonitrile[4] |

| InChI | 1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3[4] |

| SMILES | CS(=O)(=O)CC#N[1] |

Spectroscopic Data

The following sections summarize the key spectroscopic data for (methylsulfonyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | CH₃ | ||

| Data not explicitly available in search results | CH₂ |

2.1.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | CH₃ |

| Data not explicitly available in search results | CH₂ |

| Data not explicitly available in search results | CN |

| Data not explicitly available in search results | SO₂ |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the provided search results. The table structure is provided as a template for experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of (methylsulfonyl)acetonitrile exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly available in search results | C≡N stretch |

| Data not explicitly available in search results | C-H stretch (methylene) |

| Data not explicitly available in search results | C-H stretch (methyl) |

| Data not explicitly available in search results | S=O stretch (asymmetric) |

| Data not explicitly available in search results | S=O stretch (symmetric) |

Note: Specific IR absorption frequencies were not detailed in the search results. The table indicates the expected regions of absorption for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ would be expected at m/z 119.

| m/z | Assignment |

| 119 | [M]⁺ |

| 79 | [M - C₂H₂N]⁺ (Top Peak)[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of (methylsulfonyl)acetonitrile is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The prepared sample is placed in an NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, the frequency is in the range of 75-150 MHz.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like (methylsulfonyl)acetonitrile, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The sample is placed in the IR spectrometer, and an infrared beam is passed through or reflected off the sample.

-

Data Processing: The resulting interferogram is Fourier transformed to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of (methylsulfonyl)acetonitrile is introduced into the mass spectrometer. Electron Ionization (EI) is a common method where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to the NMR Spectrum of (Methylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (Methylsulfonyl)acetonitrile, a molecule of interest in synthetic chemistry and drug development. Below, you will find detailed tables of its ¹H and ¹³C NMR spectral data, a thorough description of the experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.

Chemical Structure and Properties

(Methylsulfonyl)acetonitrile, with the linear formula CH₃SO₂CH₂CN, is a small organic molecule featuring a methyl group, a sulfonyl group, a methylene bridge, and a nitrile functional group.[1][2] Its molecular weight is 119.14 g/mol , and it typically appears as a solid with a melting point in the range of 81-84 °C.[1]

Molecular Structure:

Caption: Chemical structure of (Methylsulfonyl)acetonitrile.

¹H NMR Spectral Data

The ¹H NMR spectrum of (Methylsulfonyl)acetonitrile is characterized by two distinct singlets, corresponding to the methyl (CH₃) and methylene (CH₂) protons. The absence of splitting for these signals indicates no adjacent protons within a three-bond distance.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃-SO₂ | ~3.1 | Singlet | 3H |

| SO₂-CH₂-CN | ~3.9 | Singlet | 2H |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of (Methylsulfonyl)acetonitrile displays three signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C H₃-SO₂ | ~42 |

| SO₂-C H₂-CN | ~48 |

| -C N | ~114 |

Note: The exact chemical shifts can vary slightly depending on the solvent used. The spectrum is typically recorded in a deuterated solvent such as "Polysol".[3]

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like (Methylsulfonyl)acetonitrile.

1. Sample Preparation:

-

Dissolution: Approximately 5-10 mg of the (Methylsulfonyl)acetonitrile sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Reference Standard: A small amount of an internal standard, typically Tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.

-

Homogenization: The solution is thoroughly mixed to ensure homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

-

Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon.

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Structural Assignment Workflow

The process of assigning the observed NMR signals to the specific nuclei in the (Methylsulfonyl)acetonitrile molecule follows a logical workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectrum of (Methylsulfonyl)acetonitrile

Introduction

(Methylsulfonyl)acetonitrile, with the chemical formula CH₃SO₂CH₂CN, is an organic compound featuring both a sulfonyl and a nitrile functional group.[1] Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes.[2] This guide provides a detailed analysis of the IR spectrum of (Methylsulfonyl)acetonitrile, including quantitative data, experimental protocols for spectral acquisition, and a logical workflow for the analysis process.

Infrared Spectrum Analysis

The structure of (Methylsulfonyl)acetonitrile contains three key functional groups that give rise to characteristic absorption bands in the IR spectrum: the nitrile group (C≡N), the sulfonyl group (SO₂), and the alkyl C-H bonds of the methyl (CH₃) and methylene (CH₂) groups.

-

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most distinctive features in the IR spectrum of a nitrile. This absorption is typically strong and sharp, appearing in the region of 2260-2240 cm⁻¹ for saturated nitriles.[3] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[3]

-

Sulfonyl Group (SO₂): The sulfonyl group is characterized by two distinct stretching vibrations: an asymmetric stretch (ν_as_(SO₂)) and a symmetric stretch (ν_s_(SO₂)).[4] For many sulfones, these bands appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The exact frequencies are sensitive to the electronegativity of the groups attached to the sulfur atom.[4]

-

Alkyl C-H Groups (CH₃ and CH₂): The methyl and methylene groups give rise to C-H stretching and bending vibrations. C-H stretching vibrations are typically observed in the 3000-2800 cm⁻¹ range. C-H bending (scissoring, rocking, and wagging) vibrations appear in the fingerprint region, generally between 1470 cm⁻¹ and 1300 cm⁻¹.

Quantitative Spectral Data

The following table summarizes the principal absorption bands observed in the Fourier-transform infrared (FTIR) spectrum of (Methylsulfonyl)acetonitrile. The data is compiled from spectral databases and is consistent with the characteristic frequencies of the compound's functional groups.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2940 | Medium | Asymmetric C-H Stretch | CH₃ |

| ~2850 | Weak | Symmetric C-H Stretch | CH₃ / CH₂ |

| ~2260 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1420 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bend | Methylene / Methyl |

| ~1320 | Strong | Asymmetric SO₂ Stretch | Sulfonyl |

| ~1140 | Strong | Symmetric SO₂ Stretch | Sulfonyl |

| ~970 | Medium | CH₃ Rocking | Methyl |

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard procedure for obtaining the IR spectrum of a solid sample like (Methylsulfonyl)acetonitrile using the thin solid film method.[6] This technique is straightforward and avoids interference from mulling agents or solvents in the final spectrum.

4.1 Materials and Equipment

-

(Methylsulfonyl)acetonitrile sample (approx. 20-50 mg)

-

Volatile solvent (e.g., acetone or methylene chloride)

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Desiccator for storing salt plates

-

Cleaning solvent (e.g., dry acetone) and lint-free wipes (e.g., KimWipes)

4.2 Sample Preparation (Thin Solid Film Method)

-

Plate Cleaning: Ensure the salt plates are clean and dry. If necessary, polish them with a small amount of dry acetone on a lint-free wipe and handle them by the edges to avoid transferring moisture from your fingers. Store the plates in a desiccator when not in use.[7]

-

Sample Dissolution: Place a small amount of the (Methylsulfonyl)acetonitrile solid into a clean, dry vial or test tube.[6]

-

Add Solvent: Add a few drops of a volatile solvent like methylene chloride or acetone to the vial and gently swirl to completely dissolve the solid.[6]

-

Film Casting: Using a Pasteur pipette, transfer one or two drops of the solution onto the surface of a clean salt plate.[6]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. If the resulting film is too thin (leading to weak peaks), another drop of the solution can be added and evaporated. If the film is too thick (leading to saturated, flat-topped peaks), the plate should be cleaned and the process repeated with a more dilute solution.[6]

4.3 Data Acquisition

-

Background Spectrum: Place the empty, clean salt plate (or use the empty sample compartment) in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as the salt plate itself, from the sample spectrum.

-

Sample Spectrum: Carefully place the salt plate with the thin film of (Methylsulfonyl)acetonitrile into the sample holder in the FTIR spectrometer.[6]

-

Scan: Acquire the infrared spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

4.4 Post-Analysis

-

Cleaning: After the analysis, clean the salt plate thoroughly by rinsing it with a dry solvent (like acetone) and gently wiping with a lint-free cloth.[7]

-

Storage: Return the clean, dry salt plates to a desiccator to protect them from atmospheric moisture.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a chemical compound.

Caption: Workflow for IR analysis of (Methylsulfonyl)acetonitrile.

References

- 1. scbt.com [scbt.com]

- 2. amherst.edu [amherst.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

An In-depth Technical Guide to the Safe Handling of (Methylsulfonyl)acetonitrile

This guide provides comprehensive safety and handling information for (Methylsulfonyl)acetonitrile, tailored for researchers, scientists, and drug development professionals. The following sections detail the chemical's hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

(Methylsulfonyl)acetonitrile, also known as Mesylacetonitrile, is a nitrile and sulfone-containing organic compound.[1] Its key identification and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2274-42-2 | [1][2] |

| Molecular Formula | C₃H₅NO₂S | [3][4] |

| Molecular Weight | 119.14 g/mol | [1][3] |

| Appearance | Colorless liquid or solid | [5] |

| Melting Point | 81-84 °C | [1] |

| Boiling Point | 195-200 °C | [5] |

| Solubility | Slightly soluble in water. Soluble in ether and most organic solvents. | [5] |

| Flash Point | Not applicable | [1] |

Hazard Identification and Classification

(Methylsulfonyl)acetonitrile is classified as a hazardous substance. There are some discrepancies across supplier safety data sheets regarding the severity of its hazards. The GHS classification is summarized in the table below, noting the variations.

| Hazard Classification | GHS Category | Signal Word | Pictogram | Hazard Statement |

| Acute Oral Toxicity | Category 3 or 4 | Danger / Warning | GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark) | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 3 or 4 | Danger / Warning | GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark) | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 3 or 4 | Danger / Warning | GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark) | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Danger | GHS07 (Exclamation Mark) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Danger | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Danger | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |

Note: Some sources indicate a "Warning" signal word with H302+H312+H332 statements, while others use "Danger" and include skin and eye irritation hazards.[1][2][6] Users should consult the specific safety data sheet provided with their product.

Precautionary Statements:

A comprehensive list of precautionary statements includes:

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362+P364[1][7][8]

Experimental Protocols for Safe Handling

The following protocols are synthesized from safety data sheets and general laboratory safety practices for handling hazardous chemicals.

3.1. Engineering Controls

-

Work with (Methylsulfonyl)acetonitrile should be conducted in a well-ventilated area.[6]

-

A chemical fume hood is required for all procedures that may generate dust or aerosols.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (Methylsulfonyl)acetonitrile:

| Protection Type | Recommended Equipment |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective apron.[2][9] |

| Respiratory Protection | In poorly ventilated areas or when there is a risk of dust or aerosol generation, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[1][2][9] |

| Foot Protection | Closed-toe shoes are mandatory in the laboratory environment.[9] |

3.3. Handling and Storage

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2][10]

3.4. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]

-

All waste containing (Methylsulfonyl)acetonitrile must be treated as hazardous waste.[9]

Emergency Procedures

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, sulfur oxides, and hydrogen cyanide.[2][11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and breathing vapors. Wear appropriate PPE.[2][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.[13]

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the risk assessment and control process when handling (Methylsulfonyl)acetonitrile.

Caption: Risk assessment and control workflow for (Methylsulfonyl)acetonitrile.

References

- 1. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nj.gov [nj.gov]

Methanesulfonylacetonitrile: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methanesulfonylacetonitrile (CAS No. 2274-42-2). The information is intended to ensure the compound's integrity for research, development, and manufacturing purposes. While specific quantitative stability data under various conditions are not extensively available in the public domain, this guide synthesizes information from safety data sheets and outlines standard protocols for stability assessment.

Chemical and Physical Properties

Methanesulfonylacetonitrile, also known as 2-mesylacetonitrile, is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 2274-42-2 | [1] |

| Molecular Formula | C₃H₅NO₂S | [1] |

| Molecular Weight | 119.14 g/mol | |

| Melting Point | 81-84 °C | [2] |

| Appearance | White to off-white powder or crystalline powder | [2] |

| Solubility | Slightly soluble in water | [2] |

Stability Profile

The stability of Methanesulfonylacetonitrile is influenced by temperature, light, and humidity. Understanding these factors is critical for maintaining its purity and preventing degradation.

Thermal Stability

Thermal decomposition of Methanesulfonylacetonitrile can lead to the release of hazardous gases and vapors, including carbon monoxide and carbon dioxide.[1][3] While specific decomposition temperatures are not detailed in the available literature, it is crucial to store the compound in a cool environment.

Photostability

Exposure to light should be minimized, as suggested by the recommendation to store the compound in a dark place.[1][2] Nitrile-containing compounds can be susceptible to photodegradation, which could compromise sample integrity.

Hydrolytic Stability

One safety data sheet indicates that Methanesulfonylacetonitrile is hygroscopic, meaning it can absorb moisture from the air. This suggests that the compound may be susceptible to hydrolysis. Therefore, it is essential to store it in a dry, tightly sealed container.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of Methanesulfonylacetonitrile.

Storage Conditions

Based on available safety data sheets, the following storage conditions are recommended:

| Parameter | Recommendation | Reference |

| Temperature | Store in a cool place. Room temperature is generally acceptable. | [1][2] |

| Light | Keep in a dark place. | [1][2] |

| Atmosphere | Store in a well-ventilated, dry place. Keep container tightly closed. | [1][3][4] |

| Incompatibilities | Store away from oxidizing agents and alkaline substances. | [1][5] |

Handling Precautions

Methanesulfonylacetonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1][3] Therefore, the following handling precautions should be observed:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][3]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][5]

-

Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal.[3]

The following diagram illustrates the recommended workflow for the safe handling and storage of Methanesulfonylacetonitrile.

Caption: A workflow for the safe handling and storage of Methanesulfonylacetonitrile.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of Methanesulfonylacetonitrile, a series of experimental studies should be conducted. The following are detailed, representative protocols based on established guidelines, such as those from the International Council for Harmonisation (ICH).

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways.

4.1.1. Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Caption: A typical workflow for forced degradation studies of a chemical compound.

4.1.2. Protocol for Hydrolytic Stability

-

Preparation of Solutions: Prepare solutions of Methanesulfonylacetonitrile (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be kept at 4°C.

-

Neutralization: At specified time points, withdraw aliquots and neutralize the acidic and basic solutions.

-

Analysis: Analyze the samples using a suitable stability-indicating HPLC method to quantify the parent compound and any degradation products.

4.1.3. Protocol for Photostability

-

Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Also, prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Dark Control: Protect identical samples from light to serve as dark controls.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples to determine the extent of photodegradation.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the compound under recommended storage conditions.

4.2.1. Protocol for Long-Term and Accelerated Stability Testing

-

Sample Packaging: Package the compound in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage condition (e.g., 25°C/60% RH) for the proposed shelf-life period.

-

Accelerated: Store samples at elevated conditions (e.g., 40°C/75% RH) for a shorter period (e.g., 6 months).

-

-

Testing Frequency:

-

Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test samples at 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability testing due to its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

Example of a Stability-Indicating HPLC Method

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy) and/or mass spectrometry (MS) for identification of unknowns.

-

Column Temperature: 30°C.

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

While specific, publicly available stability data for Methanesulfonylacetonitrile is limited, the information from safety data sheets provides a solid foundation for its safe handling and storage. For critical applications, particularly in drug development, it is imperative to conduct thorough stability studies as outlined in this guide. By adhering to these recommendations and performing rigorous experimental evaluations, researchers and scientists can ensure the integrity and reliability of Methanesulfonylacetonitrile in their work.

References

- 1. biobostonconsulting.com [biobostonconsulting.com]

- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is an organic compound with the chemical formula C₃H₅NO₂S. It belongs to the class of aliphatic nitriles and sulfones, making it a molecule of interest in various chemical syntheses, including the preparation of novel pharmaceutical intermediates. A thorough understanding of its physical properties is fundamental for its effective application in research and development, ensuring proper handling, reaction design, and process optimization. This guide provides an in-depth overview of the core physical characteristics of (Methylsulfonyl)acetonitrile, complete with experimental protocols and structured data for ease of reference.

Core Physical Properties

The physical properties of (Methylsulfonyl)acetonitrile have been reported across various sources. A notable discrepancy exists in the literature regarding its physical state at room temperature, with some sources describing it as a colorless liquid and others as a white to brown crystalline solid. This is directly related to the conflicting reports of its melting point. The solid form is more commonly cited in commercial supplier specifications.

Quantitative Physical Data

The following tables summarize the key physical properties of (Methylsulfonyl)acetonitrile.

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO₂S | [1] |

| Molecular Weight | 119.14 g/mol | [1] |

| CAS Number | 2274-42-2 |

| Thermal Properties | Value (°C) | Notes | Reference |

| Melting Point | 81 - 84 | Literature value for the solid form. | |

| 81 - 86 | |||

| -29 | Reported, suggesting a liquid state at room temperature. | ||

| Boiling Point | 195 - 200 | ||

| 200 - 205 | Decomposes. |

| Physical State & Appearance | Description | Reference |

| Appearance | White to brown crystalline solid | |

| Colorless liquid |

| Solubility & Density | Value | Notes | Reference |

| Density | 1.258 g/cm³ | ||

| Solubility | Soluble in water, ether, and most organic solvents. | Qualitative description. | |

| Slightly soluble in water. | Qualitative description. |

| Acidity | Value | Notes | Reference |

| pKa | Not experimentally determined in available literature. | The alpha-hydrogens are acidic due to the electron-withdrawing sulfonyl and nitrile groups. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physical properties. The following sections outline standard experimental protocols applicable to (Methylsulfonyl)acetonitrile.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the (Methylsulfonyl)acetonitrile sample is completely dry and finely powdered.[3] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 70°C for the solid form of (Methylsulfonyl)acetonitrile).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point is this temperature range. For a pure substance, this range is typically narrow (0.5-1.5°C).[4]

Boiling Point Determination (Micro-Method)

For small quantities of liquid, a micro-boiling point determination is a suitable technique.[5]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil or a beaker with a suitable heating liquid)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Assembly: Add a few drops of liquid (Methylsulfonyl)acetonitrile into the small test tube. Place the capillary tube, sealed end up, into the test tube.

-

Heating: Attach the test tube to the thermometer with the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in the heating bath.

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: When a steady stream of bubbles is observed, stop heating. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Density Determination (Water Displacement Method)

For a solid that is insoluble or slightly soluble in water, its density can be determined by the water displacement method.[6]

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker of water

Procedure:

-

Mass Measurement: Weigh a sample of solid (Methylsulfonyl)acetonitrile on an analytical balance and record its mass.

-

Initial Volume: Fill a graduated cylinder with a known volume of water, ensuring the solid will be fully submerged. Record this initial volume.

-

Displacement: Carefully slide the weighed solid into the graduated cylinder, avoiding any splashing.

-

Final Volume: Record the new water level in the graduated cylinder.

-

Calculation: The volume of the solid is the difference between the final and initial water levels. The density is then calculated by dividing the mass of the solid by its volume.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Apparatus:

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

pH meter

Procedure:

-

Sample Preparation: Add an excess amount of solid (Methylsulfonyl)acetonitrile to a series of flasks containing a known volume of purified water or a specific buffer solution.

-

Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the samples at high speed.

-

Concentration Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of (Methylsulfonyl)acetonitrile in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Solubility Value: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the workflow for determining the melting point of a crystalline solid using the capillary method.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Logical Relationship: Physical State Discrepancy

This diagram illustrates the logical connection between the reported melting points and the observed physical state of (Methylsulfonyl)acetonitrile.

References

- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acidity-basicity of nitriles [qorganica.es]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. chem.libretexts.org [chem.libretexts.org]

Reactivity of the Methylene Group in (Methylsulfonyl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Methylsulfonyl)acetonitrile , also known as 2-(methylsulfonyl)acetonitrile, is a versatile building block in organic synthesis. Its utility stems from the pronounced reactivity of the central methylene (-CH2-) group. This guide provides a comprehensive overview of the factors governing this reactivity, detailed experimental protocols for its key transformations, and a summary of relevant quantitative data.

Core Concepts: The Activated Methylene Group

The methylene group in (methylsulfonyl)acetonitrile is positioned between two powerful electron-withdrawing groups: a sulfonyl group (-SO2CH3) and a nitrile group (-CN). This unique structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized over both the sulfonyl and nitrile moieties. This stabilization is key to the compound's utility as a nucleophile in a variety of carbon-carbon bond-forming reactions.

A critical measure of the acidity of the methylene protons is the pKa value. In dimethyl sulfoxide (DMSO), the pKa of (methylsulfonyl)acetonitrile has been experimentally determined to be 11.0 . This relatively low pKa value for a carbon acid underscores the significant activation provided by the adjacent electron-withdrawing groups, allowing for facile carbanion generation under moderately basic conditions.

Key Reactions and Experimental Protocols

The activated methylene group of (methylsulfonyl)acetonitrile readily participates in a range of important organic reactions, including alkylations, Michael additions, and Knoevenagel condensations.

Alkylation Reactions

The carbanion generated from (methylsulfonyl)acetonitrile is a potent nucleophile that can be readily alkylated by various electrophiles, such as alkyl halides. This reaction provides a straightforward route to α-substituted (methylsulfonyl)acetonitrile derivatives.

Experimental Protocol: General Procedure for the Alkylation of (Methylsulfonyl)acetonitrile

A detailed experimental protocol for the alkylation of (methylsulfonyl)acetonitrile is as follows:

-

Deprotonation: To a solution of (methylsulfonyl)acetonitrile (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.0-1.2 equivalents) is added portion-wise at a controlled temperature, typically 0 °C. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for a period of 30-60 minutes to ensure complete formation of the carbanion.

-

Alkylation: The alkylating agent (e.g., an alkyl bromide or iodide; 1.0-1.5 equivalents) is then added to the solution of the carbanion, and the reaction mixture is allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-alkylated (methylsulfonyl)acetonitrile.

| Reactant 1 | Reactant 2 (Electrophile) | Base | Solvent | Yield (%) |

| (Methylsulfonyl)acetonitrile | Alkyl Halide (e.g., R-Br, R-I) | NaH, KOtBu, LDA | DMF, THF | Varies (typically moderate to high) |

Note: Yields are highly dependent on the specific alkylating agent and reaction conditions used.

Michael Addition Reactions

The carbanion of (methylsulfonyl)acetonitrile is a soft nucleophile, making it an excellent Michael donor for conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.

Experimental Protocol: Michael Addition of (Methylsulfonyl)acetonitrile to an α,β-Unsaturated Ketone (e.g., Chalcone)

The following protocol outlines a general procedure for the Michael addition to chalcone derivatives[1]:

-

Reaction Setup: A solution of the chalcone derivative (1.0 equivalent) and (methylsulfonyl)acetonitrile (1.0-1.2 equivalents) is prepared in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: A catalytic amount of a base is added to the reaction mixture. Bases such as sodium hydroxide (NaOH)[1], potassium carbonate (K2CO3), or a phase-transfer catalyst can be employed.

-

Reaction Monitoring: The mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into ice-cold water and acidified. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) |

| (Methylsulfonyl)acetonitrile | Chalcone Derivatives | NaOH, K2CO3, PTC | DMF, Ethanol | Varies (often good to excellent) |

Note: Yields are dependent on the specific chalcone derivative and reaction conditions.

Knoevenagel Condensation Reactions

(Methylsulfonyl)acetonitrile is an effective active methylene compound for Knoevenagel condensation with aldehydes and ketones. This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated nitriles, which are valuable synthetic intermediates.

Experimental Protocol: Knoevenagel Condensation of (Methylsulfonyl)acetonitrile with an Aromatic Aldehyde

A general procedure for the Knoevenagel condensation is as follows:

-

Reactant Mixture: The aromatic aldehyde (1.0 equivalent) and (methylsulfonyl)acetonitrile (1.0-1.1 equivalents) are dissolved in a suitable solvent, such as ethanol or toluene.

-

Catalyst Addition: A catalytic amount of a weak base, such as piperidine, pyrrolidine, or ammonium acetate, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion. The reaction progress is monitored by TLC.

-

Product Isolation: After completion, the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the α,β-unsaturated nitrile.

| Active Methylene Compound | Carbonyl Compound | Catalyst | Solvent | Yield (%) |

| (Methylsulfonyl)acetonitrile | Aromatic Aldehydes | Piperidine, Pyrrolidine, Ammonium Acetate | Ethanol, Toluene | Varies (typically high) |

Note: Yields are generally high for aromatic aldehydes.

Visualizing Reaction Pathways and Workflows

Carbanion Formation and Subsequent Alkylation

The following diagram illustrates the initial deprotonation of (methylsulfonyl)acetonitrile to form a resonance-stabilized carbanion, followed by its reaction with an alkyl halide.

Caption: General workflow for the alkylation of (methylsulfonyl)acetonitrile.

Michael Addition Reaction Mechanism

This diagram outlines the key steps in the Michael addition of the (methylsulfonyl)acetonitrile carbanion to an α,β-unsaturated ketone.

Caption: Key steps in the Michael addition reaction.

Knoevenagel Condensation Experimental Workflow

The following diagram provides a simplified workflow for a typical Knoevenagel condensation experiment.

Caption: Experimental workflow for Knoevenagel condensation.

Conclusion

The activated methylene group in (methylsulfonyl)acetonitrile provides a powerful synthetic handle for the construction of a diverse array of organic molecules. Its favorable pKa allows for easy formation of a stabilized carbanion, which can be effectively employed in alkylation, Michael addition, and Knoevenagel condensation reactions. The detailed protocols and conceptual framework presented in this guide are intended to facilitate the application of this versatile reagent in research and development, particularly within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Solubility of (Methylsulfonyl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (methylsulfonyl)acetonitrile in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on summarizing qualitative solubility information inferred from experimental procedures such as synthesis, purification, and chromatography. Additionally, it outlines a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for solubility testing.

Introduction to (Methylsulfonyl)acetonitrile

(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is a versatile organic compound widely used as a reagent and building block in organic synthesis. Its chemical structure, featuring both a nitrile and a methylsulfonyl group, imparts a unique polarity that influences its solubility in different organic solvents. Understanding its solubility is crucial for various applications, including reaction medium selection, product purification, and formulation development.

Chemical Structure:

Qualitative Solubility of (Methylsulfonyl)acetonitrile

The following table summarizes the qualitative solubility of (methylsulfonyl)acetonitrile in a range of common organic solvents. This information has been compiled from various sources, including chemical supplier safety data sheets and publications describing its use in chemical reactions.

| Solvent Class | Solvent | Qualitative Solubility | Rationale / Reference Type |

| Protic Solvents | Methanol | Soluble (especially when heated) | Mentioned as a recrystallization solvent, indicating good solubility in the hot solvent and lower solubility in the cold. |

| Ethanol | Likely Soluble | Often used as a reaction solvent in syntheses involving (methylsulfonyl)acetonitrile. | |

| Isopropanol | Likely Soluble | Similar polarity to other short-chain alcohols where solubility is expected. | |

| Aprotic Polar | Acetonitrile | Likely Soluble | Frequently used as a solvent in reactions and chromatographic methods with related compounds. |

| Acetone | Likely Soluble | A polar aprotic solvent expected to dissolve a polar compound like (methylsulfonyl)acetonitrile. | |

| Ethyl Acetate | Likely Soluble | Often used as a solvent for extraction and chromatography of polar molecules. | |

| Dichloromethane (DCM) | Likely Soluble | A common solvent for a wide range of organic compounds. | |

| Aromatic | Toluene | Sparingly Soluble | As a non-polar aromatic solvent, it is expected to have lower solvating power for the polar (methylsulfonyl)acetonitrile. |

| Non-polar | Hexane / Heptane | Insoluble | Non-polar nature makes it a poor solvent for this polar compound; often used as an anti-solvent for precipitation. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.

Objective: To determine the saturation solubility of (methylsulfonyl)acetonitrile in a given organic solvent at a specific temperature.

Materials:

-

(Methylsulfonyl)acetonitrile (solid)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid (methylsulfonyl)acetonitrile to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, GC).

-

Quantification: Analyze the diluted solution using a calibrated analytical method to determine the concentration of (methylsulfonyl)acetonitrile.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction) based on the measured concentration and the dilution factor.